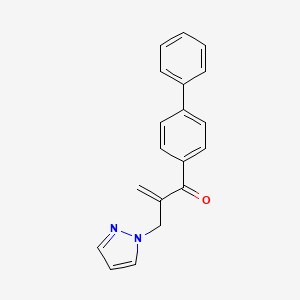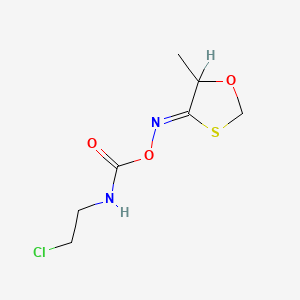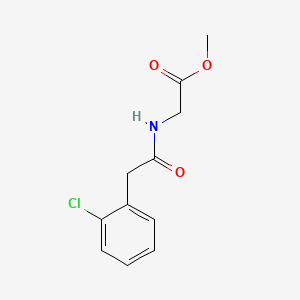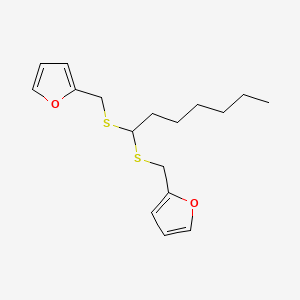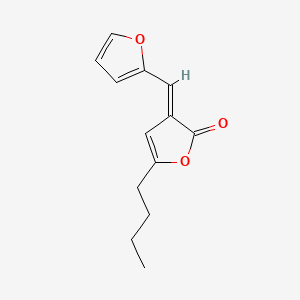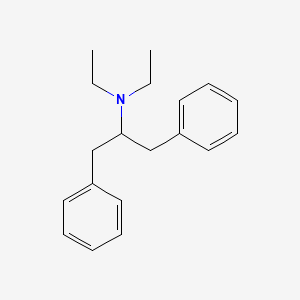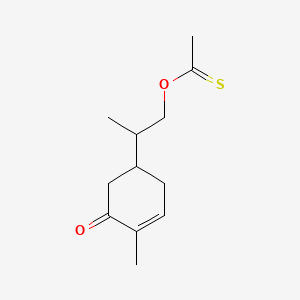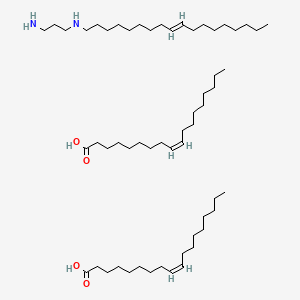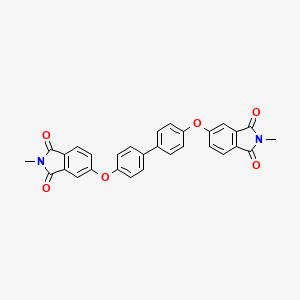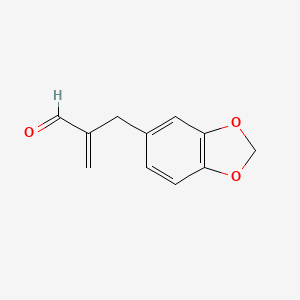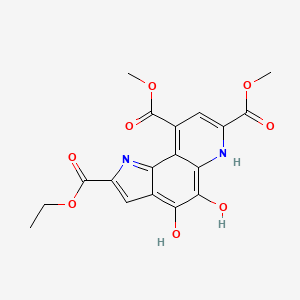
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester is a complex organic compound belonging to the class of pyrroloquinoline quinones. These compounds are known for their unique redox properties and are often involved in various biological reactions. This particular compound is a tricyclic ortho-quinone, which is water-soluble and heat-stable .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester involves multiple steps. The precursor peptide PqqA, derived from glutamate and tyrosine, undergoes a series of reactions catalyzed by enzymes such as PqqE, PqqF, and PqqC. These reactions include linking, cutting out amino acids, spontaneous Schiff base formation, dioxygenation, cyclization, and oxidation . Industrial production methods often involve the crystallization of the compound in a solution of ethanol and water, followed by structural analysis and property characterization .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfenic, sulfinic, and sulfonic acids .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester has a wide range of scientific research applications. In chemistry, it serves as a redox cofactor for various bacterial dehydrogenases. In biology, it is known for its growth-promoting activity and neuroprotective function. In medicine, it has been studied for its anti-diabetic and anti-oxidative properties. Additionally, it is used in the industry for its role in mitochondrial biogenesis and nerve regeneration .
Wirkmechanismus
The compound exerts its effects through its redox properties. It promotes growth, mitochondrial function, and development by stimulating cell proliferation and viability. It acts as a potent antioxidant, scavenging superoxide and peroxynitrite. The molecular targets and pathways involved include the phosphorylation and activation of CREB and the enhancement of PGC-1α expression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical. These compounds, like 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester, belong to the quinone family and share similar redox properties. this compound is unique due to its high midpoint redox potential and its presence in foods, its antioxidant properties, and its role as a growth-promoting factor .
Eigenschaften
CAS-Nummer |
117051-71-5 |
|---|---|
Molekularformel |
C18H16N2O8 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
2-O-ethyl 7-O,9-O-dimethyl 4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
InChI |
InChI=1S/C18H16N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,20-22H,4H2,1-3H3 |
InChI-Schlüssel |
MBNWEHWGNWCPAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


